molecular formula C18H20ClN3O7S B12704315 Benzoic acid, 4-((aminoiminomethyl)amino)-, 3-chloro-5-((ethylsulfonyl)oxy)phenyl ester, monoacetate CAS No. 111909-93-4

Benzoic acid, 4-((aminoiminomethyl)amino)-, 3-chloro-5-((ethylsulfonyl)oxy)phenyl ester, monoacetate

Cat. No.: B12704315
CAS No.: 111909-93-4
M. Wt: 457.9 g/mol
InChI Key: ZIYRZCWQZMKPLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid, 4-((aminoiminomethyl)amino)-, 3-chloro-5-((ethylsulfonyl)oxy)phenyl ester, monoacetate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 4-((aminoiminomethyl)amino)-, 3-chloro-5-((ethylsulfonyl)oxy)phenyl ester, monoacetate typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Formation of the benzoic acid derivative:

    Esterification: The formation of the ester linkage with the ethylsulfonyl group.

    Acetylation: The final step involves the acetylation to form the monoacetate.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-((aminoiminomethyl)amino)-, 3-chloro-5-((ethylsulfonyl)oxy)phenyl ester, monoacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The chlorine atom and other functional groups can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Benzoic acid, 4-((aminoiminomethyl)amino)-, 3-chloro-5-((ethylsulfonyl)oxy)phenyl ester, monoacetate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzoic acid, 4-((aminoiminomethyl)amino)-, 3-chloro-5-((ethylsulfonyl)oxy)phenyl ester, monoacetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and altering their activity.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 4-((aminoiminomethyl)amino)-, 3-chloro-5-hydroxyphenyl ester: Similar structure but lacks the ethylsulfonyl group.

    Benzoic acid, 4-((aminoiminomethyl)amino)-, 3-chloro-5-((methylsulfonyl)oxy)phenyl ester: Similar structure but with a methylsulfonyl group instead of ethylsulfonyl.

    Benzoic acid, 4-((aminoiminomethyl)amino)-, 3-chloro-5-((propylsulfonyl)oxy)phenyl ester: Similar structure but with a propylsulfonyl group.

Uniqueness

The uniqueness of Benzoic acid, 4-((aminoiminomethyl)amino)-, 3-chloro-5-((ethylsulfonyl)oxy)phenyl ester, monoacetate lies in its specific combination of functional groups, which imparts distinct chemical properties and potential applications. The presence of the ethylsulfonyl group, in particular, may influence its reactivity and interactions with biological targets.

Properties

CAS No.

111909-93-4

Molecular Formula

C18H20ClN3O7S

Molecular Weight

457.9 g/mol

IUPAC Name

acetic acid;(3-chloro-5-ethylsulfonyloxyphenyl) 4-(diaminomethylideneamino)benzoate

InChI

InChI=1S/C16H16ClN3O5S.C2H4O2/c1-2-26(22,23)25-14-8-11(17)7-13(9-14)24-15(21)10-3-5-12(6-4-10)20-16(18)19;1-2(3)4/h3-9H,2H2,1H3,(H4,18,19,20);1H3,(H,3,4)

InChI Key

ZIYRZCWQZMKPLD-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)OC1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)N=C(N)N)Cl.CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.